molecular formula C14H15Cl2N3O3 B1429605 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide CAS No. 1379811-21-8

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide

Cat. No.: B1429605
CAS No.: 1379811-21-8
M. Wt: 344.2 g/mol
InChI Key: XCVKCJZJQUOLGN-UHFFFAOYSA-N
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Description

“2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide” is a chemical compound with the CAS Number: 1379811-27-4 . It has a molecular weight of 344.19 . This compound is also known as CAP.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C14H16ClN3O3/c15-9-13(20)18-7-6-16-14(21)11(18)8-12(19)17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,21)(H,17,19) .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 680.0±55.0 °C and a predicted density of 1.415±0.06 g/cm3 . The pKa value is predicted to be 13.77±0.70 .

Scientific Research Applications

Antimicrobial and Anticancer Potentials

This compound, along with its derivatives, has been evaluated for antimicrobial and anticancer activities. A study found that certain derivatives displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Furthermore, one compound showed promising anticancer activity, although it was less active than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies suggested these compounds could be leads for designing anticancer molecules (Mehta et al., 2019).

Anticonvulsant Properties

Several derivatives of this compound have been synthesized and investigated for anticonvulsant activities. For instance, a series of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives were reported to be effective in maximal electroshock seizure (MES) models, indicating potential for treating epilepsy (Ghodke et al., 2017).

Bioactive Properties and Applications in Dye-Sensitized Solar Cells

The compound has been studied for its vibrational spectra, electronic properties, and photochemical efficiency. It shows potential as a photosensitizer in dye-sensitized solar cells (DSSCs), with good light harvesting efficiency (LHE) and favorable energy for electron injection. This suggests its utility in photovoltaic applications (Mary et al., 2020).

Positive Inotropic Effects

Research indicates that certain derivatives exhibit positive inotropic activity, which refers to the strengthening of heart muscle contractions. A specific derivative significantly increased stroke volume in isolated rabbit heart preparations, indicating potential applications in treating heart conditions (Wu et al., 2012).

Antihistamine Agents

A series of novel derivatives have been synthesized for potential use as antihistamines. The biological activity tests indicate significant protection against histamine-induced bronchospasm, with one compound showing higher potency and less sedation compared to the standard chlorpheniramine maleate (Alagarsamy et al., 2014).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O3/c15-8-13(21)19-5-4-17-14(22)11(19)7-12(20)18-10-3-1-2-9(16)6-10/h1-3,6,11H,4-5,7-8H2,(H,17,22)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVKCJZJQUOLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC(=CC=C2)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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